molecular formula C17H23N5O B1472202 1-(4-Azidobenzoyl)-3-(pyrrolidin-1-ylmethyl)piperidine CAS No. 1383705-74-5

1-(4-Azidobenzoyl)-3-(pyrrolidin-1-ylmethyl)piperidine

Cat. No. B1472202
CAS RN: 1383705-74-5
M. Wt: 313.4 g/mol
InChI Key: LIEVUUFCQSVPFW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-(4-Azidobenzoyl)-3-(pyrrolidin-1-ylmethyl)piperidine, also known as 4-ABP, is an organic compound that has been extensively studied in recent years due to its potential applications in the fields of chemistry and biology. 4-ABP is a relatively small molecule that contains an azido group, a pyrrolidin group and a methyl group, all of which are connected to a piperidine ring. It is a highly reactive compound that has been used in a variety of synthetic processes, such as a coupling agent for organic synthesis and a linker for the preparation of cyclic and linear peptides. Additionally, 4-ABP has been studied for its potential applications in the field of medicine, as it has been shown to have a variety of biochemical and physiological effects. In

Scientific Research Applications

Synthesis Techniques

  • Convenient Synthesis Methods : A method for the synthesis of 3- and 4-(1H-azol-1-yl)piperidines was developed, which could be extended to benzo analogues like 1-(4-Azidobenzoyl)-3-(pyrrolidin-1-ylmethyl)piperidine. This involves arylation of azoles with bromopyridines and subsequent reduction (Shevchuk et al., 2012).

  • Synthesis of Related Compounds : Synthesis of similar compounds has been reported, such as 3-(pyrrolidin-1-yl)piperidine. These methods offer insights into the synthesis techniques that could be applicable to the chemical (Smaliy et al., 2011).

Pharmacological Applications

  • Antimicrobial Activity : Some derivatives of pyrrolidine and piperidine, which are structurally related to 1-(4-Azidobenzoyl)-3-(pyrrolidin-1-ylmethyl)piperidine, have been found to exhibit strong antimicrobial activity. This suggests potential applications in the development of new antimicrobial agents (Krolenko et al., 2016).

  • Antitumor and Antiviral Agents : Compounds related to 1-(4-Azidobenzoyl)-3-(pyrrolidin-1-ylmethyl)piperidine have shown activity against herpes simplex virus-1 (HSV-1) and human immunodeficiency virus-1 (HIV-1). Additionally, some of these compounds have exhibited a broad spectrum of antitumor activity (El-Subbagh et al., 2000).

  • Antibacterial Agents : A compound derived from pyrrolamide and piperidine, similar to the chemical , entered phase 1 clinical trials as an antibacterial agent. This highlights the potential of 1-(4-Azidobenzoyl)-3-(pyrrolidin-1-ylmethyl)piperidine in antibacterial applications (Basarab et al., 2014).

properties

IUPAC Name

(4-azidophenyl)-[3-(pyrrolidin-1-ylmethyl)piperidin-1-yl]methanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H23N5O/c18-20-19-16-7-5-15(6-8-16)17(23)22-11-3-4-14(13-22)12-21-9-1-2-10-21/h5-8,14H,1-4,9-13H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LIEVUUFCQSVPFW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(C1)CC2CCCN(C2)C(=O)C3=CC=C(C=C3)N=[N+]=[N-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H23N5O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

313.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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